molecular formula C10H11N3S B15280194 3-(4-Methylbenzyl)-1,2,4-thiadiazol-5-amine

3-(4-Methylbenzyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15280194
M. Wt: 205.28 g/mol
InChI Key: DQWLJKQVLWAJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylbenzyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylbenzyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methylbenzyl chloride with thiourea under basic conditions to form the intermediate 4-methylbenzylthiourea. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Nitro or halogenated benzyl derivatives.

Scientific Research Applications

3-(4-Methylbenzyl)-1,2,4-thiadiazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways by modulating the expression of certain genes .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylthiourea: An intermediate in the synthesis of the target compound.

    4-Methylbenzylsulfide: A structurally related compound with different functional groups.

    Benzylthiourea: Lacks the methyl group on the benzyl ring.

Uniqueness

3-(4-Methylbenzyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the thiadiazole ring and the 4-methylbenzyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H2,11,12,13)

InChI Key

DQWLJKQVLWAJMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NSC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.